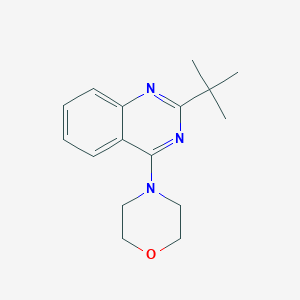

4-(2-(tert-Butyl)quinazolin-4-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-(tert-Butyl)quinazolin-4-yl)morpholine is a heterocyclic compound that features a quinazoline moiety substituted with a tert-butyl group and a morpholine ring. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The incorporation of a morpholine ring enhances the compound’s pharmacological profile, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(tert-Butyl)quinazolin-4-yl)morpholine typically involves the following steps:

Formation of Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.

Introduction of tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl halides under basic conditions.

Attachment of Morpholine Ring: The final step involves the nucleophilic substitution of the quinazoline derivative with morpholine under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(2-(tert-Butyl)quinazolin-4-yl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form quinazoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline ring to dihydroquinazoline derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, amines, thiols.

Major Products:

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazoline derivatives.

Substitution: Functionalized quinazoline derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer activity. 4-(2-(tert-Butyl)quinazolin-4-yl)morpholine has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that this compound effectively inhibited the growth of breast cancer cell lines through the modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies have revealed that this compound exhibits activity against various bacterial strains, including resistant strains. This property makes it a candidate for further development as an antibiotic .

Central Nervous System (CNS) Effects

The morpholine component of the compound suggests potential neuropharmacological applications. Research indicates that derivatives of morpholine can exhibit anxiolytic and antidepressant effects. Preliminary studies on this compound have shown promise in modulating neurotransmitter systems, indicating its potential use in treating anxiety and depression .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticancer Activity | Inhibition of breast cancer cell proliferation; modulation of apoptosis pathways. | |

| Antimicrobial Properties | Effective against multiple bacterial strains; potential for antibiotic development. | |

| CNS Effects | Modulation of neurotransmitter systems; potential anxiolytic and antidepressant effects. |

Mechanism of Action

The mechanism of action of 4-(2-(tert-Butyl)quinazolin-4-yl)morpholine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are also quinazoline-based, are used as anticancer agents targeting EGFR.

Morpholine Derivatives: Compounds such as morpholine-4-carboxamide have shown various biological activities.

Uniqueness: 4-(2-(tert-Butyl)quinazolin-4-yl)morpholine is unique due to the combination of the quinazoline and morpholine moieties, which enhances its pharmacological profile and broadens its spectrum of biological activities compared to other similar compounds .

Biological Activity

The compound 4-(2-(tert-Butyl)quinazolin-4-yl)morpholine belongs to the quinazoline family, which is known for its diverse biological activities. Quinazolines and their derivatives have been extensively studied for their pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of quinazolinone derivatives with morpholine under specific conditions. The synthetic route is crucial as it influences the compound's biological activity. For instance, variations in substituents at the C-8 position of quinazolinones can significantly affect their interaction with biological targets .

Anticancer Activity

Quinazoline derivatives have shown promising anticancer properties. Research indicates that compounds with a quinazoline core can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. For instance:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 5.89 | EGFR inhibition |

| Other Quinazolines | MCF-7 | 1.32 | Apoptosis induction |

The compound's interaction with the epidermal growth factor receptor (EGFR) is particularly notable, as it has been linked to effective inhibition in resistant cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory effects of quinazoline derivatives have been documented through various models. In particular, studies using cotton pellet-induced granuloma models demonstrated that certain derivatives exhibit significant inhibition of granuloma formation:

| Compound | Dose (mg/kg) | Granuloma Weight (mg) | % Inhibition |

|---|---|---|---|

| Control | - | 63.67 ± 1.37 | - |

| 5a | 50 | 34.50 ± 1.05 | 45.81 |

| 8a | 50 | 31.83 ± 1.94 | 50.00 |

These results suggest that modifications to the quinazoline structure can enhance anti-inflammatory properties .

Antibacterial Activity

Recent studies have also highlighted the antibacterial potential of quinazoline derivatives against both Gram-positive and Gram-negative bacteria. The presence of a morpholine ring enhances solubility and bioavailability, making these compounds effective against resistant strains such as MRSA:

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | <0.5 μg/mL |

| Other Quinazolines | MRSA | <0.3 μg/mL |

The structure-activity relationship (SAR) studies indicate that substituents at specific positions on the quinazoline ring can enhance antibacterial efficacy .

Case Studies

Several case studies have been conducted to evaluate the biological activity of quinazoline derivatives:

- Case Study on Anticancer Activity : A study evaluated a series of modified quinazolines for their ability to inhibit EGFR in lung cancer cell lines, demonstrating that compounds with bulky substituents at the C-8 position showed improved binding affinity and selectivity .

- Case Study on Anti-inflammatory Effects : Another research focused on the anti-inflammatory activity of various quinazoline derivatives using animal models, revealing that those with morpholine moieties exhibited enhanced therapeutic effects compared to non-morpholino counterparts .

Properties

IUPAC Name |

4-(2-tert-butylquinazolin-4-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-16(2,3)15-17-13-7-5-4-6-12(13)14(18-15)19-8-10-20-11-9-19/h4-7H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEXILUDHKJXTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=CC=CC=C2C(=N1)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.